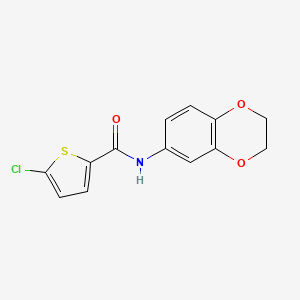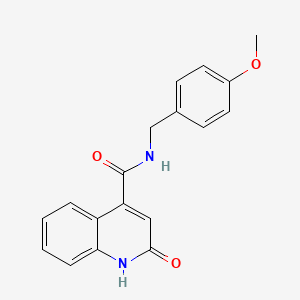
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPMT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mecanismo De Acción
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea exerts its therapeutic effects through various mechanisms, including the inhibition of enzymes involved in inflammation and cancer cell growth. N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing bacterial growth. In animal studies, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to reduce inflammation and improve outcomes in models of inflammatory diseases, including arthritis and colitis. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of cancer cells in animal models of various cancers, including breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, limitations include the need for further studies to determine its efficacy and safety in humans, and the need for more research to determine its potential side effects.
Direcciones Futuras
For research on N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea include further studies to determine its efficacy and safety in humans, and studies to determine its potential side effects. Additionally, further studies are needed to determine its potential therapeutic applications, including its potential use in the treatment of inflammatory diseases, cancer, and bacterial infections. Further studies are also needed to determine the optimal dosage and administration of N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea for therapeutic use.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been achieved through various methods, including the reaction of 4-fluorobenzyl isothiocyanate with 3-pyridinemethanamine, and the reaction of 4-fluorobenzyl chloride with 3-pyridinemethanethiol. The synthesized compound has been characterized through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea inhibits the growth of cancer cells and reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3S/c15-13-5-3-11(4-6-13)9-17-14(19)18-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBPOTJNVMODBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(pyridin-3-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)

![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)

![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)
![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)

![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)

![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)